molecular formula C5H8Cl2N2O2S B3335492 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride CAS No. 1239479-56-1

3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride

Cat. No.: B3335492
CAS No.: 1239479-56-1
M. Wt: 231.10
InChI Key: YGJFLKJSDBKCER-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C5H7ClN2O2S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is primarily used as a pharmaceutical intermediate and has applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction can be represented as follows:

3,5-Dimethyl-1H-pyrazole+Chlorosulfonic acid3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride\text{3,5-Dimethyl-1H-pyrazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 3,5-Dimethyl-1H-pyrazole+Chlorosulfonic acid→3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce various pyrazole-based compounds .

Scientific Research Applications

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules and as a building block in medicinal chemistry.

    Medicine: It is involved in the synthesis of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to modify the function of enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the presence of both sulfonyl chloride and hydrochloride groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S.ClH/c1-3-5(11(6,9)10)4(2)8-7-3;/h1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJFLKJSDBKCER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride
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Reactant of Route 3
3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride hydrochloride

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